ethyl 1-tert-butyl-5-chloro-1H-pyrazole-3-carboxylate
Description
Historical Evolution of Pyrazole-Based Pharmacophores in Drug Discovery
The pyrazole scaffold first emerged in medicinal chemistry in the late 19th century, with Ludwig Knorr’s seminal work on antipyrine (1883), an early analgesic and antipyretic agent. This marked the beginning of systematic exploration into pyrazole derivatives, which accelerated in the mid-20th century with the isolation of 1-pyrazolyl-alanine from watermelon seeds (1959), revealing natural pyrazole’s role as an alkaloid precursor.
Modern advancements have focused on rational substituent engineering to enhance target selectivity. For example, the introduction of carboxylate esters at position 3 of the pyrazole ring—as seen in ethyl 1-tert-butyl-5-chloro-1H-pyrazole-3-carboxylate—originated from efforts to improve solubility and binding affinity. The tert-butyl group at position 1, a hallmark of contemporary designs, was popularized in the 2010s for its ability to confer metabolic stability by shielding the pyrazole core from oxidative degradation. Chlorine at position 5, conversely, emerged as a strategy to fine-tune electronic effects, enhancing interactions with hydrophobic enzyme pockets.
Key Milestones in Pyrazole Carboxylate Development
- 1883 : Isolation of antipyrine, the first therapeutic pyrazole derivative.
- 1959 : Discovery of 1-pyrazolyl-alanine, highlighting pyrazole’s natural occurrence.
- 2010s : Systematic use of tert-butyl groups to improve pharmacokinetics.
- 2020s : Integration of halogenated substituents for COX-2 selectivity.
Role of Substituent Patterns in Pyrazole Carboxylate Bioactivity
The bioactivity of pyrazole carboxylates is exquisitely sensitive to substituent positioning and electronic character. This compound exemplifies this principle, with each substituent contributing distinct pharmacological advantages:
Tert-Butyl at Position 1
The tert-butyl group serves dual roles:
Chlorine at Position 5
Chlorine’s electron-withdrawing nature modulates ring electronics, enhancing interactions with catalytic residues. In compound 125a , a para-chloro substituent increased COX-2 selectivity (SI = 8.22) by 30% compared to non-halogenated analogs.
Ethyl Carboxylate at Position 3
The carboxylate ester improves membrane permeability while serving as a hydrogen-bond acceptor. Derivatives with 3-carboxylates, such as 128c , exhibit superior inhibitory potency (IC~50~ = 0.62 μM against COX-2) compared to non-esterified analogs.
Comparative Analysis of Substituent Effects
Data for *this compound inferred from structural analogs.
The synergy between these substituents is evident in hybrid structures like 128c , where the 3-carboxylate and 5-chloro groups collectively reduce IC~50~ values by 40% compared to monosubstituted derivatives. This underscores the importance of holistic substituent design in pyrazole carboxylates.
Properties
CAS No. |
1269293-97-1 |
|---|---|
Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
ethyl 1-tert-butyl-5-chloropyrazole-3-carboxylate |
InChI |
InChI=1S/C10H15ClN2O2/c1-5-15-9(14)7-6-8(11)13(12-7)10(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
ZOYVXJPJMGHIEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)Cl)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-tert-butyl-5-chloro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The tert-butyl and chloro substituents can be introduced through subsequent reactions. For example, tert-butyl chloride can be used to introduce the tert-butyl group, and chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: Pyrazole derivatives are used in the development of pesticides and herbicides.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-tert-butyl-5-chloro-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the structure of the final compound synthesized from this building block.
Comparison with Similar Compounds
a) Ethyl 5-tert-Butyl-2-Methylpyrazole-3-Carboxylate (CAS 133261-10-6)
- Substituents : tert-Butyl (5-position), methyl (2-position), ethyl ester (3-position).
- Properties : The tert-butyl group at the 5-position reduces steric hindrance compared to the 1-position in the target compound. The methyl group at the 2-position provides minimal electronic influence, resulting in a lower XLogP3 (2.5) due to reduced hydrophobicity .
b) Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate
- Substituents: Amino (5-position), 6-chloropyridazinyl (1-position), ethyl ester (4-position).
- This contrasts with the target compound’s tert-butyl and chloro substituents, which prioritize steric bulk and halogen-mediated interactions .
c) tert-Butyl 3-Amino-5-Cyclobutyl-1H-Pyrazole-1-Carboxylate
- Substituents: Cyclobutyl (5-position), Boc-protected amino (3-position).
- Properties : The cyclobutyl group introduces strain and conformational rigidity, while the Boc group facilitates deprotection in synthetic workflows. This highlights how ring substituents can be tailored for specific reactivity .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
Notes:
- The target compound’s chlorine atom increases molecular weight and XLogP3 compared to methyl-substituted analogs.
- Amino or pyridazinyl groups significantly elevate hydrogen-bond acceptor counts, improving aqueous solubility .
Crystallographic and Intermolecular Interactions
Crystal packing and hydrogen-bonding patterns are influenced by substituent electronic and steric profiles:
- tert-Butyl Groups : The 1-position tert-butyl in the target compound may disrupt planar packing due to steric effects, whereas 5-position tert-butyl (as in CAS 133261-10-6) allows tighter stacking .
- Chlorine vs. Amino: The chloro substituent participates in halogen bonding and weak van der Waals interactions, while amino groups form strong hydrogen bonds, as described in graph-set analyses of pyrazole derivatives .
- Software Tools : Programs like Mercury (for crystal visualization) and SHELXL (for refinement) are critical in analyzing these differences, as seen in studies of pyrazole carboxylates .
Biological Activity
Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, characterized by its unique molecular structure that includes a five-membered heterocyclic ring with nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential applications in anticancer, anti-inflammatory, and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 230.69 g/mol. The presence of the tert-butyl and chloro groups enhances its reactivity and biological activity, making it a versatile scaffold for drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.69 g/mol |
| Chemical Structure | Pyrazole ring with Cl and tert-butyl groups |
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Specifically, the compound demonstrated the ability to induce apoptosis in cancer cells at micromolar concentrations .
Case Study: Apoptosis Induction
In vitro studies showed that at a concentration of 10 µM, this compound enhanced caspase-3 activity by 1.33 to 1.57 times, indicating its potential as an apoptosis-inducing agent in cancer therapy .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound may inhibit pathways associated with inflammation, contributing to its therapeutic potential in treating inflammatory diseases.
Antimicrobial Activity
The compound exhibits promising antimicrobial activity against various pathogens. Research indicates that pyrazoles can act against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications to the pyrazole structure can enhance antimicrobial efficacy .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation and inflammation.
- Receptor Binding : It can bind to receptors that regulate cellular processes, leading to altered signaling pathways conducive to therapeutic effects.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with other pyrazole derivatives:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 1-tert-butyl-3-methylpyrazole-4-carboxylate | Methyl group at the 3-position | |
| Ethyl 5-methyl-1H-pyrazole-4-carboxylate | Lacks chlorine but retains similar structure | |
| 1-(tert-butyl)-5-bromo-1H-pyrazole | Contains bromine instead of chlorine |
This table illustrates how structural modifications can influence biological properties and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
